サパシタビン
概要
説明
サパシタビンは、アメリカのバイオテクノロジー企業サイクレセル社が開発した化学療法薬です。これは、2'-C-シアノ-2'-デオキシ-1-β-D-アラビノ-ペントフラノシル-シトシンを母核とする経口投与可能なヌクレオシド類似体プロドラッグです。 この化合物は現在、様々な種類の白血病やその他の癌に対する有効性を調べるための臨床試験が行われています .
科学的研究の応用
Sapacitabine has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on DNA synthesis and cell cycle progression.
Medicine: Undergoing clinical trials for the treatment of various cancers, including leukemia and solid tumors
Industry: Potential use in the development of new chemotherapeutic agents and combination therapies.
作用機序
サパシタビンは、以下の2つの作用機序によって作用します。
DNA合成の阻害: この化合物は、複製または修復中にDNAに組み込まれることで、一本鎖DNA切断を引き起こします.
細胞周期停止: 細胞分裂周期のG2期に停止を引き起こし、細胞の分裂を阻害します.
サパシタビンとその主な代謝物は、前臨床研究において強力な抗腫瘍活性を示しています .
類似化合物の比較
類似化合物
ゲムシタビン: 化学療法で使用される別のヌクレオシド類似体。
5-フルオロウラシル: 広く使用されている化学療法薬。
シタラビン: 主に白血病の治療に使用されるヌクレオシド類似体.
サパシタビンの独自性
サパシタビンは、二重の作用機序と経口投与が可能であるという点で独自性があります。 前臨床研究では、ゲムシタビンや5-フルオロウラシルなどの他のヌクレオシド類似体と比較して優れた有効性が示されています .
生化学分析
Biochemical Properties
Sapacitabine interferes with DNA synthesis by causing single-strand DNA breaks due to CNDAC being incorporated into DNA during replication or repair . This interaction with DNA and the enzymes involved in DNA replication and repair is a key aspect of its biochemical activity .
Cellular Effects
Sapacitabine has demonstrated potent anti-tumor activity in both blood and solid tumors in preclinical studies . It induces arrest of the cell division cycle at the G2 phase . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sapacitabine acts through a dual mechanism. It interferes with DNA synthesis by causing single-strand DNA breaks and also induces arrest of cell cycle progression mainly at G2/M-Phase . Both sapacitabine and CNDAC, its major metabolite, have demonstrated potent anti-tumor activity in preclinical studies .
Temporal Effects in Laboratory Settings
In a liver metastatic mouse model, sapacitabine was shown to be superior to gemcitabine or 5-FU, two widely used nucleoside analogs, in delaying the onset and growth of liver metastasis .
Dosage Effects in Animal Models
The effects of sapacitabine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Sapacitabine is metabolized from CNDAC, which lasts longer in the bloodstream than if it were directly administered .
Transport and Distribution
Sapacitabine is an orally available prodrug, suggesting that it is absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream
Subcellular Localization
As a nucleoside analog, it is likely that sapacitabine interacts with DNA in the nucleus of the cell .
準備方法
合成経路と反応条件
サパシタビンは、アミノ基を保護するためのN4-パルミトイル基を付加することにより合成されます。 合成経路には、特定の条件下で2'-C-シアノ-2'-デオキシ-1-β-D-アラビノ-ペントフラノシル-シトシンをパルミトイルクロリドと反応させて最終生成物を得る反応が含まれます .
工業的製造方法
サパシタビンの工業的製造は、ラボ合成と同様の反応条件を用いた大規模合成によって行われます。 このプロセスは、より高い収量と純度が得られるように最適化されており、化合物が臨床使用に必要な規格を満たしていることを保証しています .
化学反応解析
反応の種類
サパシタビンは、以下の反応など、いくつかの種類の化学反応を起こします。
一般的な試薬と条件
加水分解: アミダーゼを用いた酵素的加水分解。
リン酸化: デオキシシチジンキナーゼによる酵素的リン酸化。
生成される主な生成物
2'-C-シアノ-2'-デオキシ-1-β-D-アラビノ-ペントフラノシル-シトシン: 加水分解後に生成される活性代謝物。
三リン酸型: 細胞内のリン酸化された活性代謝物.
科学研究への応用
サパシタビンは、以下を含むいくつかの科学研究への応用があります。
化学: ヌクレオシド類似体とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: DNA合成や細胞周期の進行への影響が調べられています。
化学反応の分析
Types of Reactions
Sapacitabine undergoes several types of chemical reactions, including:
Phosphorylation: Once inside the cells, the active metabolite is phosphorylated by deoxycytidine kinase into its triphosphate form.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using amidases.
Phosphorylation: Enzymatic phosphorylation by deoxycytidine kinase.
Major Products Formed
2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosyl-cytosine: The active metabolite formed after hydrolysis.
Triphosphate form: The phosphorylated active metabolite inside the cells.
類似化合物との比較
Similar Compounds
Gemcitabine: Another nucleoside analog used in chemotherapy.
5-Fluorouracil: A widely used chemotherapeutic agent.
Cytarabine: A nucleoside analog used primarily in the treatment of leukemia.
Uniqueness of Sapacitabine
Sapacitabine is unique due to its dual mechanism of action and its ability to be orally administered. It has shown superior efficacy in preclinical studies compared to other nucleoside analogs like gemcitabine and 5-fluorouracil .
生物活性
Sapacitabine, also known as CYC682, is a novel nucleoside analog that has garnered attention in the field of oncology due to its unique mechanism of action and potential therapeutic applications in various cancers. This article provides a comprehensive overview of the biological activity of sapacitabine, supported by research findings, case studies, and data tables.
Sapacitabine acts primarily through a dual mechanism:
- DNA Synthesis Interference : It induces single-strand DNA breaks by being incorporated into DNA during replication and repair processes.
- Cell Cycle Arrest : Sapacitabine causes cell cycle arrest at the G2/M checkpoint, preventing cancer cells from dividing and proliferating .
The active metabolite of sapacitabine, 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosyl-cytosine (CNDAC), is responsible for much of its antitumor activity. CNDAC has a longer circulation time in the bloodstream when produced from sapacitabine compared to direct administration .
Antiproliferative Activity
Research has demonstrated that sapacitabine exhibits significant antiproliferative effects across various cancer cell lines, including those resistant to standard therapies such as gemcitabine and cytarabine. In a study involving ten human cancer cell lines, sapacitabine showed potent growth inhibition, particularly in colon, breast, lung, and ovarian cancers .
Table 1: Antiproliferative Effects of Sapacitabine
Cell Line Type | IC50 (μM) | Resistance to Other Agents |
---|---|---|
Colon Cancer | 6 | Gemcitabine |
Breast Cancer | 5 | Cytarabine |
Lung Cancer | 7 | Doxorubicin |
Ovarian Cancer | 8 | Oxaliplatin |
Clinical Trials and Efficacy
Several clinical trials have evaluated the efficacy of sapacitabine in treating acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The SEAMLESS study, a Phase III trial involving elderly patients with newly diagnosed AML, assessed sapacitabine in combination with decitabine. Although it did not meet its primary endpoint for overall survival, there was a notable trend toward improved complete remission rates among patients receiving sapacitabine .
Case Study: SEAMLESS Trial Overview
- Population : Patients aged ≥70 years with newly diagnosed AML.
- Design : Randomized control trial comparing decitabine alone versus decitabine with sapacitabine.
- Results :
- Median Overall Survival (OS): 5.9 months (combination) vs. 5.7 months (control).
- Complete Remission (CR) Rate: 16.6% (combination) vs. 10.8% (control).
These results suggest that while sapacitabine may not significantly enhance overall survival, it could improve remission rates, indicating its potential as part of a combination therapy regimen.
Synergistic Effects with Other Agents
Research has indicated that sapacitabine can work synergistically with other anticancer agents. In preclinical models, it was shown to enhance the efficacy of histone deacetylase (HDAC) inhibitors and other targeted therapies .
Table 2: Synergistic Combinations with Sapacitabine
Combination Agent | Observed Effect |
---|---|
HDAC Inhibitors | Increased apoptosis |
PARP Inhibitors | Enhanced DNA damage |
BCL2 Inhibitors | Improved survival |
特性
IUPAC Name |
N-[1-[(2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(32)28-22-16-17-30(26(34)29-22)25-20(18-27)24(33)21(19-31)35-25/h16-17,20-21,24-25,31,33H,2-15,19H2,1H3,(H,28,29,32,34)/t20-,21+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGFKUUHOPIEMA-PEARBKPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164887 | |
Record name | Sapacitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sapacitabine appears to act through a dual mechanism. It interferes with DNA synthesis by causing single-strand DNA breaks and also induces arrest of cell cycle progression mainly at G2/M-Phase. Both sapacitabine and CNDAC, its major metabolite or a substance into which the drugs converts after ingestion by patients, have demonstrated potent anti-tumor activity in preclinical studies. | |
Record name | Sapacitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
151823-14-2 | |
Record name | Sapacitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151823-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sapacitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151823142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sapacitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sapacitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAPACITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W335P73C3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。